molecular formula C10H10N2O2 B1604410 4-Isopropyl-2-nitrobenzonitrile CAS No. 204850-15-7

4-Isopropyl-2-nitrobenzonitrile

Cat. No.: B1604410
CAS No.: 204850-15-7
M. Wt: 190.2 g/mol
InChI Key: MQVNDMISUCFHRG-UHFFFAOYSA-N
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Description

4-Isopropyl-2-nitrobenzonitrile is a substituted benzonitrile derivative featuring an isopropyl group at the para position (C4) and a nitro group at the ortho position (C2) relative to the nitrile functional group. This structure imparts distinct electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.

Preparation Methods

Primary Synthetic Route: Nitration of 4-Isopropylbenzonitrile

The most common method involves nitrating 4-isopropylbenzonitrile under controlled conditions. While direct experimental data for this compound is limited in public patents, analogous processes from similar nitrobenzonitrile syntheses provide a framework:

Reaction Conditions

  • Nitrating Agent : Concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) mixture.
  • Temperature : 0–5°C (to minimize side reactions like oxidation or multiple nitrations).
  • Time : 2–4 hours.

Mechanism

The nitronium ion ($$ \text{NO}_2^+ $$) electrophilically attacks the aromatic ring. The electron-donating isopropyl group (para to the nitrile) directs nitration to the ortho position relative to the nitrile group, yielding the 2-nitro isomer.

Yield Optimization

  • Solvent : Sulfuric acid acts as both solvent and catalyst.
  • Workup : The crude product is quenched in ice, filtered, and recrystallized from ethanol/water.

Alternative Method: Copper-Mediated Cyano Substitution

Adapted from patents for analogous chloro-nitrobenzonitriles (e.g., US4528143A, EP0110559A1), this method substitutes a halogen with a cyano group:

Reaction Protocol

  • Starting Material : 2-Nitro-4-isopropylchlorobenzene.
  • Reagents : Copper(I) cyanide ($$ \text{CuCN} $$), 1.0–1.5 molar equivalents.
  • Solvent : $$ N,N $$-Dimethylformamide (DMF) or pyridine.
  • Conditions : 140–170°C for 2–6 hours.

Key Findings

Parameter Optimal Range Impact on Yield
$$ \text{CuCN} $$ Ratio 1.2:1 (vs. substrate) Maximizes substitution efficiency
Temperature 160–165°C Prevents decomposition
Solvent DMF Enhances reaction rate

Yield : 65–73% after purification via solvent washing (e.g., carbon tetrachloride).

Comparative Analysis of Methods

Method Advantages Limitations
Nitration - Simple, one-step process
- High regioselectivity
- Requires precise temperature control
- Risk of over-nitration
Copper Substitution - High yields
- Scalable for industrial use
- Requires halogenated precursor
- Toxic byproducts (e.g., Cu residues)

Industrial-Scale Considerations

  • Cost Efficiency : Nitration is preferred for raw material availability (4-isopropylbenzonitrile is commercially accessible).
  • Safety : Copper-mediated methods require handling toxic cyanides and high temperatures, necessitating specialized equipment.
  • Purification : Distillation or recrystallization in toluene/benzene removes inorganic salts and unreacted starting materials.

Scientific Research Applications

Scientific Research Applications

4-Isopropyl-2-nitrobenzonitrile has shown promise across various research domains:

Chemistry

  • Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules and derivatives. Its unique structure allows for various chemical transformations, including reductions and substitutions.

Biology

  • Potential Biological Activities: Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. For instance, studies have explored its derivatives' efficacy against specific cancer cell lines, demonstrating significant cytotoxicity.

Medicine

  • Drug Development: Ongoing research aims to investigate its potential use in pharmaceutical applications, particularly in developing new drugs targeting various diseases. Its ability to undergo chemical modifications makes it a valuable scaffold in medicinal chemistry.

Industry

  • Production of Dyes and Pigments: The compound is utilized in producing industrial chemicals, including dyes and pigments, due to its stable chemical properties.

Chemical Reactions

This compound can participate in several key reactions:

  • Reduction:
    • The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts (e.g., Raney nickel).
    Reaction TypeReactantsProducts
    ReductionNitro group + H₂ (catalyst)Amino derivative
  • Substitution:
    • The nitrile group can engage in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound derivatives demonstrated their effectiveness against breast cancer cell lines. The derivatives were found to induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial activity of synthesized derivatives revealed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the isopropyl group enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-isopropyl-2-nitrobenzonitrile with related compounds, emphasizing structural variations and their implications:

Compound Name Molecular Formula Key Functional Groups Substituent Positions Potential Applications
This compound C₁₀H₁₀N₂O₂ Nitrile, Nitro, Isopropyl C2 (Nitro), C4 (Isopropyl) Intermediate, Agrochemicals
4-(Cyclopropylamino)-3-nitrobenzonitrile C₁₀H₉N₃O₂ Nitrile, Nitro, Cyclopropylamino C3 (Nitro), C4 (Cyclopropylamino) Pharmaceutical intermediates
1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene C₁₇H₁₉NO₃ Benzyl ether, Nitro, Isopropyl, Methyl C2 (Benzyloxy), C4 (Methyl), C1 (Isopropyl) Organic synthesis, ligand frameworks
N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline C₂₈H₃₂N₄O₄S Nitro, Sulfonylpiperazine, Isopropylbenzyl C2 (Nitro), C5 (Sulfonylpiperazine) Kinase inhibitors, receptor modulators

Key Observations:

The nitro group at C2 may sterically hinder interactions at the ortho position, unlike the C3-nitro substitution in 4-(cyclopropylamino)-3-nitrobenzonitrile , which allows for different regioselectivity in reactions.

Steric and Solubility Considerations: The isopropyl group in this compound introduces bulkiness, likely reducing solubility in polar solvents compared to smaller substituents (e.g., methyl or cyclopropylamino groups in ). Sulfonylpiperazine moieties (as in ) improve water solubility due to their polar nature, a feature absent in the simpler nitrile-nitro-isopropyl structure.

Biological Relevance: Compounds with sulfonylpiperazine groups (e.g., ) are often designed for target-specific binding (e.g., enzyme inhibition), whereas this compound’s simpler structure may serve as a precursor for more complex pharmacophores. The benzyl ether analog in lacks the nitrile’s electrophilicity, limiting its utility in reactions requiring cyano-based reactivity (e.g., cycloadditions or nitrile-to-amide transformations).

Biological Activity

4-Isopropyl-2-nitrobenzonitrile (CAS Number: 204850-15-7) is a compound with potential biological activities that are currently under investigation. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 178.20 g/mol

The presence of the nitro group at the para position on the aromatic ring is significant for its biological activity, particularly in the context of drug development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. The compound's efficacy against various microbial strains is being studied, with preliminary results suggesting potential applications in treating infections caused by resistant bacteria.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound shows promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

Case Studies:

  • MCF-7 Cell Line :
    • IC50 value: 1.93 µM
    • Mechanism: Induction of apoptosis via caspase activation.
  • HCT-116 Cell Line :
    • IC50 value: 2.84 µM
    • Mechanism: Cell cycle arrest at the G1 phase.
  • HeLa Cell Line :
    • IC50 value: 1.54 µM
    • Mechanism: Disruption of DNA replication processes.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The nitro group can undergo reduction to form an amino group, which may play a role in its reactivity and subsequent biological effects.

Research Findings

Recent studies highlight the significance of substituent groups on the aromatic ring in enhancing biological activity:

  • Electron-Withdrawing Groups (EWGs) : The presence of EWGs at specific positions has been shown to increase cytotoxicity against cancer cells.
  • Structure-Activity Relationship (SAR) : Modifications to the compound's structure can lead to improved potency and selectivity against cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-isopropyl-2-nitrobenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitration of 4-isopropylbenzonitrile or functionalization of pre-existing nitro-substituted aromatic precursors. For nitration, controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) are critical to avoid over-nitration. Monitor reaction progress via TLC or HPLC. Yields depend on steric hindrance from the isopropyl group; optimize solvent polarity (e.g., dichloromethane or acetic acid) to enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised.

Q. How should researchers characterize this compound, and what spectral benchmarks are essential?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns: the isopropyl group’s methyl protons resonate at δ ~1.2–1.4 ppm (doublet), while the aromatic nitro group deshields adjacent protons (δ ~8.0–8.5 ppm). IR spectroscopy should show a sharp nitrile stretch at ~2230 cm⁻¹ and nitro symmetric/asymmetric stretches at ~1520/1350 cm⁻¹ . Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles certified under EN 166 or NIOSH standards. Use a face shield during bulk handling .
  • Containment : Work in a fume hood to prevent inhalation of dust/aerosols. Store in airtight containers away from ignition sources .
  • Spill Management : Avoid water flushing. Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from polymorphism, solvent effects, or impurities. For example, unexpected NMR splitting may indicate rotational isomerism. To address this:

  • Perform variable-temperature NMR to assess conformational stability.
  • Compare computational simulations (DFT for IR/NMR predictions) with experimental data .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity and rule out adduct formation .

Q. What mechanistic insights guide the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro and nitrile groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For nucleophilic reactions (e.g., cyano group displacement):

  • Employ strong nucleophiles (e.g., Grignard reagents) in aprotic solvents (THF, DMF).
  • Monitor reaction progress under inert atmospheres to prevent side reactions with moisture .
  • Computational studies (e.g., Fukui function analysis) can predict reactive sites and optimize conditions .

Q. What environmental fate studies are applicable to this compound, and how can its persistence be assessed?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct pH-dependent hydrolysis experiments (pH 4–9) to evaluate nitrile-to-amide conversion rates. Use LC-MS to track degradation products .
  • Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic matrices and quantify intermediates via GC-MS .
  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute toxicity (EC₅₀) and bioaccumulation potential .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify critical process parameters .
  • Quality Control : Establish acceptance criteria for purity (≥98% by HPLC) and residual solvent levels (e.g., benzene <1 ppm) .

Properties

IUPAC Name

2-nitro-4-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(2)8-3-4-9(6-11)10(5-8)12(13)14/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVNDMISUCFHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648119
Record name 2-Nitro-4-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204850-15-7
Record name 4-(1-Methylethyl)-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204850-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product of Example 431A (0.581 g, 2.380 mmol) and copper (I) cyanide (0.426 g, 4.760 mmol) in N,N-dimethylformamide (5 mL) under a nitrogen atmosphere were heated in 160° oil bath for 1.5 hour. The reaction was cooled, treated with a solution of iron (III) chloride hexahydrate (2.48 g) in water (3.72 mL) and concentrated hydrochloric acid (0.62 mL), and then heated at 65° for 20 minutes. The cooled reaction mixture was extracted with ethyl ether (2×50 mL). The combined ethereal extracts were washed sequentially with 1N aqueous HCl (25 mL), 3N aqueous sodium hydroxide (25 mL), water (25 mL), and brine (25 mL) then dried over magnesium sulfate, filtered, and concentrated by rotary evaporation. Purification of the residue by silica gel flash chromatography eluting with 20:80 ethyl acetate/hexanes afforded the title compound as a yellow liquid (0.351 g, 1.845 mmol, 58%). 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 1.33 (d, J=6.99 Hz, 6 H) 2.82-3.47 (m, 1 H) 7.66 (dd, J=7.91, 1.29 Hz, 1 H) 7.83 (d, J=7.72 Hz, 1 H) 8.18 (d, J=1.47 Hz, 1 H); MS (DCI) m/z 208 (M+NH4)+.
Quantity
0.581 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0.426 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.72 mL
Type
solvent
Reaction Step Two
Quantity
0.62 mL
Type
solvent
Reaction Step Two
Quantity
2.48 g
Type
catalyst
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Isopropyl-2-nitrobenzonitrile
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